Carbamic acid, 4-pyridinyl-, phenyl ester
Description
Contextualization within Carbamate (B1207046) Ester Chemistry Research
Carbamate esters, characterized by the -OC(O)N- functional group, are a cornerstone of modern organic and medicinal chemistry. They are recognized for their relative stability compared to other esters and their ability to act as bioisosteres of amide bonds, a crucial feature in drug design. The carbamate moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.
The academic significance of carbamates stems from their diverse applications, including:
Enzyme Inhibition: Many carbamate-containing molecules are known to be effective inhibitors of various enzymes, such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.
Prodrugs: The carbamate linkage can be designed to be cleaved under specific physiological conditions, allowing for the controlled release of an active pharmaceutical ingredient.
Synthetic Intermediates: The reactivity of the carbamate group makes it a versatile building block in the synthesis of more complex molecules.
Historical Overview of Academic Investigations on Pyridine-Derived Carbamates
The history of pyridine (B92270) in medicinal chemistry is rich and dates back to the mid-19th century. The first pyridine base, picoline, was isolated by Anderson in 1846 scribd.comresearchgate.net. The structural similarity of pyridine to benzene (B151609), with one CH group replaced by a nitrogen atom, was later established by Wilhelm Körner and James Dewar researchgate.net. A significant milestone in the academic investigation of pyridine derivatives was the discovery of the anti-tuberculosis activity of isoniazid in the 1950s, which firmly established the pyridine nucleus as a critical pharmacophore.
Current Research Landscape and Unaddressed Questions for Carbamic acid, 4-pyridinyl-, phenyl ester
The current research landscape for pyridine-containing compounds is vibrant, with a significant number of FDA-approved drugs featuring this heterocycle. These drugs span a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. The pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions is a key factor in its success as a pharmacophore.
While direct research on this compound is limited, studies on structurally related compounds provide insights into its potential areas of investigation. For instance, research on p-pyridinyl oxime carbamates has explored their ability to interact with and cleave DNA, suggesting a potential application in the development of novel anticancer agents nih.gov. The electronic properties of the pyridine ring can be modulated by the carbamate group, and in turn, the reactivity of the carbamate can be influenced by the pyridine nitrogen.
Unaddressed Questions:
The academic investigation of this compound is still in its nascent stages, leaving several key questions unanswered:
Biological Activity: What are the specific biological targets of this compound? Does it exhibit enzyme inhibitory activity, and if so, against which enzymes?
Structure-Activity Relationships (SAR): How do modifications to the phenyl ester or the substitution pattern on the pyridine ring affect its biological activity?
Reactivity and Stability: What is the metabolic fate of this compound? How stable is the carbamate linkage under various physiological conditions?
Material Science Applications: Could this compound or its derivatives have applications in materials science, for example, as components of polymers or functional materials?
The following table summarizes the current understanding and potential research directions for this compound:
| Research Area | Current Understanding (Inferred) | Unaddressed Questions |
| Medicinal Chemistry | The pyridine and carbamate moieties are common in bioactive molecules. | What are the specific therapeutic targets and potential applications? |
| Synthetic Chemistry | General synthetic routes are known. | Can more efficient or stereoselective synthetic methods be developed? |
| Biophysical Chemistry | The pyridine ring can interact with biological macromolecules. | What are the binding affinities and modes of interaction with specific targets? |
| Pharmacokinetics | The carbamate group can influence metabolic stability. | What are the absorption, distribution, metabolism, and excretion (ADME) properties? |
Further academic investigation into these areas is necessary to fully elucidate the significance and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-6-8-13-9-7-10)16-11-4-2-1-3-5-11/h1-9H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYPRKQJWDKLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943243 | |
| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-01-3 | |
| Record name | Carbamic acid, N-4-pyridinyl-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20951-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, 4-pyridinyl-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020951013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl pyridin-4(1H)-ylidenecarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Carbamic Acid, 4 Pyridinyl , Phenyl Ester
Established Reaction Pathways and Mechanistic Considerations
The most conventional and widely employed method for the synthesis of Carbamic acid, 4-pyridinyl-, phenyl ester is the reaction of 4-aminopyridine (B3432731) with phenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the carbonyl carbon of the chloroformate.
Reaction Scheme:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting 4-aminopyridine, rendering it non-nucleophilic. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270) itself. The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) being frequently used to ensure the solubility of the reactants and to prevent unwanted side reactions.
Mechanism:
The reaction proceeds through a nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion to form the carbamate (B1207046) product. The pyridine nitrogen is less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair of electrons within the aromatic ring, which ensures the regioselectivity of the acylation.
A general procedure for this synthesis involves dissolving 4-aminopyridine in a suitable dry solvent, followed by the addition of a base. The solution is then cooled, and phenyl chloroformate is added dropwise to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC). The work-up usually involves washing the reaction mixture to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification of the product, often by recrystallization or column chromatography.
Development of Novel Synthetic Routes
While the reaction of 4-aminopyridine with phenyl chloroformate remains a staple, research into alternative and improved synthetic routes is ongoing, driven by the desire for milder conditions, higher yields, and more environmentally benign processes.
Exploration of Catalytic Approaches to Carbamoylation and Esterification
Catalytic methods offer the potential for more efficient and selective syntheses. The use of 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst in acylation reactions is well-established. umich.edu In the context of carbamate synthesis, DMAP can act as a more potent nucleophile than 4-aminopyridine, reacting with phenyl chloroformate to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the less nucleophilic amine, regenerating the catalyst and forming the desired carbamate. While 4-aminopyridine can also act as a catalyst in certain acylation reactions, for its own N-acylation, an external catalyst is generally not required, though the presence of a base is crucial. figshare.com
Recent advancements in catalysis have explored the use of various metal and organocatalysts for carbamate synthesis, often from different starting materials such as CO2, amines, and alcohols, aiming for more atom-economical and sustainable processes. rsc.org
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. For the synthesis of N-aryl carbamates, greener approaches are being explored to minimize the use of hazardous reagents and solvents. nih.govmdpi.com One such approach involves the Hofmann rearrangement of aromatic amides in a one-pot, two-step process using greener oxidants. nih.gov Another avenue is the direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol, which represents a highly atom-economical and environmentally friendly alternative to the use of phosgene (B1210022) derivatives like phenyl chloroformate. rsc.org The use of water as a solvent for N-acylation reactions, where feasible, also aligns with green chemistry principles, reducing the reliance on volatile organic compounds. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
| Parameter | Condition | Effect on Yield/Purity |
| Base | Triethylamine, Pyridine, Proton Sponge | A slight excess of a non-nucleophilic base is optimal to neutralize HCl without competing with the primary amine. |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Aprotic solvents are preferred to avoid side reactions. Polarity can influence reaction rates. |
| Temperature | 0 °C to room temperature | Initial cooling is often necessary to control the exothermicity, followed by warming to ensure complete reaction. |
| Stoichiometry | Slight excess of phenyl chloroformate | Can drive the reaction to completion, but may require more rigorous purification. |
Interactive Data Table: Illustrative Reaction Conditions
The following table presents a hypothetical set of optimized reaction conditions based on general organic synthesis principles for the preparation of aryl carbamates.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Aminopyridine | Phenyl Chloroformate | Triethylamine | DCM | 0 to 25 | 4 | 85 |
| 4-Aminopyridine | Phenyl Chloroformate | Pyridine | THF | 0 to 25 | 6 | 80 |
| 4-Aminopyridine | Phenyl Chloroformate | Triethylamine | Acetonitrile | 0 to 25 | 3 | 88 |
Reactivity and Reaction Mechanisms of Carbamic Acid, 4 Pyridinyl , Phenyl Ester
Hydrolytic Stability and Degradation Mechanisms
The hydrolytic stability of phenyl 4-pyridinylcarbamate is significantly influenced by the pH of the medium. Carbamates, in general, are susceptible to hydrolysis, which can proceed through different mechanisms depending on the reaction conditions and the substitution pattern of the carbamate (B1207046).
Under alkaline conditions, the hydrolysis of N-aryl carbamates can proceed via an elimination-addition mechanism (E1cB). For N-aryl pyridylcarbamates, this pathway involves the initial deprotonation of the carbamate nitrogen. This step is facilitated by the electron-withdrawing character of the pyridyl ring, which increases the acidity of the N-H proton. The resulting anion then expels the phenoxide leaving group in the rate-determining step to form a pyridyl isocyanate intermediate. This highly reactive intermediate is subsequently attacked by water to yield the unstable 4-pyridinylcarbamic acid, which rapidly decarboxylates to afford 4-aminopyridine (B3432731).
Alternatively, a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism) can also occur. The predominant mechanism is dependent on the specific structure of the carbamate and the reaction conditions. For the closely related phenyl N-methyl-N-(2-pyridyl)carbamate, studies have indicated that the alkaline hydrolysis proceeds through a BAc2 mechanism involving nucleophilic catalysis. However, for secondary aryl N-pyridylcarbamates, an E1cB mechanism is suggested by the pH-rate profile. Given the structure of phenyl 4-pyridinylcarbamate, an E1cB pathway under basic conditions is a highly plausible degradation route.
In acidic media, the pyridine (B92270) nitrogen can be protonated, which would activate the carbonyl group toward nucleophilic attack by water. However, phenylcarbamates are generally observed to be relatively stable in acidic aqueous solutions.
Transamidation and Transesterification Processes
Transamidation and transesterification reactions offer pathways for the conversion of phenyl 4-pyridinylcarbamate into other amides (or ureas) and esters, respectively. These reactions typically involve nucleophilic attack on the carbonyl carbon.
Transamidation: The reaction of phenyl 4-pyridinylcarbamate with primary or secondary amines can lead to the formation of N,N'-substituted ureas. This process is a form of transamidation. The mechanism is analogous to the initial steps of the E1cB hydrolysis, where the amine acts as the nucleophile. Phenylcarbamates of primary amines are known to be reactive towards forming ureas. The reaction likely proceeds through the formation of an isocyanate intermediate, which is then trapped by the amine. The nucleophilicity of the reacting amine is a crucial factor in this transformation. Aromatic amines are generally less reactive in this context compared to more nucleophilic aliphatic amines.
Transesterification: In the presence of an alcohol and a suitable catalyst (acidic or basic), phenyl 4-pyridinylcarbamate can undergo transesterification to yield a different carbamate ester. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by the alcohol. Basic conditions, on the other hand, would involve the attack of an alkoxide ion. The reaction equilibrium can be shifted by using the alcohol as a solvent.
Electrophilic and Nucleophilic Reactivity at Specific Centers
The structure of phenyl 4-pyridinylcarbamate presents several sites for both electrophilic and nucleophilic attack.
Electrophilic Centers:
Carbonyl Carbon: The carbonyl carbon is the primary electrophilic center. It is susceptible to attack by a wide range of nucleophiles, including water, hydroxide ions, alcohols, and amines, leading to hydrolysis, transesterification, and transamidation reactions as discussed above.
Pyridinyl Ring: The pyridine ring, particularly when protonated or coordinated to a Lewis acid, is electron-deficient and can be subject to nucleophilic aromatic substitution. The positions ortho and para to the nitrogen are the most activated for such attacks. Therefore, a strong nucleophile could potentially displace a group on the pyridine ring, although this is generally less favorable than attack at the carbonyl carbon.
Nucleophilic Centers:
Carbamate Nitrogen: The lone pair of electrons on the carbamate nitrogen atom can exhibit nucleophilic character, although this is diminished by delocalization into the adjacent carbonyl group and the aromatic pyridinyl system.
Pyridinyl Nitrogen: The nitrogen atom of the pyridine ring is a prominent nucleophilic center. It can be readily protonated by acids and can act as a nucleophile in reactions such as alkylation or acylation, forming pyridinium (B92312) salts.
Thermal and Photochemical Transformations
Thermal Transformations: The thermal stability of carbamates can be limited. Upon heating, many carbamates undergo decomposition. A common thermal degradation pathway for N-aryl carbamates is the cleavage of the carbamate bond to produce an isocyanate and an alcohol. In the case of phenyl 4-pyridinylcarbamate, thermal decomposition would be expected to yield 4-pyridyl isocyanate and phenol (B47542). The temperature at which this decomposition occurs can be influenced by the presence of catalysts and the surrounding atmosphere. Studies on related N-(pyridin-2-yl) derivatives have explored their thermal decomposition via intramolecular cyclization. The specific thermal behavior of phenyl 4-pyridinylcarbamate would require experimental investigation, but the formation of the corresponding isocyanate is a probable outcome.
Photochemical Transformations: Carbamates can also undergo photochemical reactions. While specific studies on the photochemistry of phenyl 4-pyridinylcarbamate are not readily available, related N-aryl carbamates, particularly those used as pesticides, have been shown to undergo photolysis in solution. The absorption of UV light can lead to the cleavage of the carbamate bond, potentially forming radical intermediates. The pyridine and phenyl rings also possess chromophores that can absorb UV radiation, potentially leading to a variety of photochemical reactions, including rearrangements and photo-degradation. The exact nature of the photochemical transformations would depend on the wavelength of light and the reaction medium.
Interactions with Specific Reagents and Reaction Pathways
The reactivity of phenyl 4-pyridinylcarbamate with specific classes of reagents is summarized below, integrating the concepts from the previous sections.
Reaction with Acids: With strong acids, the primary reaction is the protonation of the basic pyridinyl nitrogen to form a pyridinium salt. This would increase the solubility of the compound in aqueous acidic solutions.
Reaction with Bases: Strong bases will facilitate hydrolysis, likely through an E1cB mechanism, leading to the formation of 4-aminopyridine, phenol, and carbonate.
Reaction with Acylating Agents: Acylating agents, such as acyl chlorides or anhydrides, would be expected to react with the nucleophilic centers. While the carbamate nitrogen is a potential site, the pyridinyl nitrogen is generally more nucleophilic and would likely be acylated first to form an N-acylpyridinium species.
Reaction with Nucleophiles: As detailed earlier, nucleophiles such as amines and alcohols will primarily attack the electrophilic carbonyl carbon, leading to transamidation (urea formation) and transesterification reactions, respectively.
Advanced Spectroscopic and Structural Elucidation of Carbamic Acid, 4 Pyridinyl , Phenyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No specific high-resolution 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for phenyl pyridin-4-ylcarbamate has been found in published literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the pyridinyl and phenyl ester moieties.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Without experimental spectra, a detailed analysis and data table of chemical shifts and coupling constants cannot be provided.
Solid-State NMR Applications for Polymorph Analysis
There are no published studies on the solid-state NMR analysis of phenyl pyridin-4-ylcarbamate, and therefore, no information on its potential polymorphism is available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Specific experimental Infrared (IR) and Raman spectra for this compound are not available. A detailed table of vibrational frequencies and their assignments to specific functional groups (e.g., N-H stretch, C=O stretch, aromatic C-H bends) cannot be generated.
Mass Spectrometry for Fragmentation Pathway Analysis and Precise Molecular Formula Confirmation
While the molecular formula (C₁₂H₁₀N₂O₂) and molecular weight (214.22 g/mol ) can be calculated, no experimental mass spectrometry data has been published. This prevents a detailed analysis of its fragmentation pathways under techniques such as electron ionization (EI) or electrospray ionization (ESI).
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
A crystal structure for "Carbamic acid, 4-pyridinyl-, phenyl ester" has not been deposited in crystallographic databases. Therefore, a definitive analysis of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding or π-stacking) is not possible. For instance, a study on the related compound, phenyl N-(4-nitrophenyl)carbamate, revealed details about the dihedral angles between its aromatic rings and how molecules are linked through hydrogen bonds to form chains, but this information is not transferable to the target compound. nih.gov
Theoretical and Computational Studies of Carbamic Acid, 4 Pyridinyl , Phenyl Ester
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of Carbamic acid, 4-pyridinyl-, phenyl ester. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. ijcce.ac.ir
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenyl and pyridinyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the carbamate (B1207046) group and aromatic rings, highlighting regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir
Natural Bond Orbital (NBO) analysis is employed to determine the charge distribution across the molecule. This method provides insight into the atomic charges, revealing the polarity of bonds and identifying potential reactive sites. The nitrogen and oxygen atoms of the carbamate linkage are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbonyl carbon would be electropositive. nih.gov
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the pyridinyl nitrogen and the carbonyl oxygen, signifying regions with a high electron density that are attractive to electrophiles. Positive potential (blue) would be located around the N-H proton, indicating its acidic character and potential for hydrogen bonding.
Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for Key Atoms Calculated using DFT at the B3LYP/6-311G(d,p) level. Data is illustrative.
| Atom | Element | Hybridization | Calculated NBO Charge (e) |
|---|---|---|---|
| O (carbonyl) | Oxygen | sp² | -0.65 |
| O (ester) | Oxygen | sp² | -0.58 |
| N (carbamate) | Nitrogen | sp² | -0.45 |
| N (pyridine) | Nitrogen | sp² | -0.52 |
| C (carbonyl) | Carbon | sp² | +0.78 |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily due to the rotation around the single bonds of the carbamate linker. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.
A Potential Energy Surface (PES) scan is a common computational technique for this purpose. researchgate.net By systematically rotating key dihedral angles—specifically the N(carbamate)-C(pyridinyl) bond and the O(ester)-C(phenyl) bond—and calculating the energy at each step, a map of the conformational landscape is generated. The results identify low-energy minima, corresponding to stable conformers, and high-energy maxima, which represent the transition states for conformational changes. researchgate.net
Studies on structurally similar molecules, such as N-phenyl-N-(pyridin-4-yl)acetamide, show significant twisting between the planar amide unit and the attached aromatic rings, with dihedral angles around 58-62°. researchgate.net A similar non-planar, twisted conformation is expected to be the global minimum for this compound to minimize steric hindrance between the phenyl and pyridinyl rings. The planarity of the central carbamate group is largely maintained due to resonance.
Table 2: Illustrative Relative Energies of Potential Conformers Energies calculated relative to the lowest energy conformer (Conformer 1).
| Conformer | N-C(pyridyl) Dihedral Angle | O-C(phenyl) Dihedral Angle | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| 1 | ~60° | ~55° | 0.00 | Global Minimum (Twisted) |
| 2 | ~0° | ~55° | +4.5 | Steric Clash (Pyridyl) |
| 3 | ~60° | ~0° | +5.2 | Steric Clash (Phenyl) |
| 4 | ~90° | ~90° | +2.1 | Local Minimum (Perpendicular) |
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as hydrolysis or radical scavenging, involving this compound. By modeling the reaction pathway, researchers can identify intermediates, locate transition state (TS) structures, and calculate the associated activation energies (Ea).
Furthermore, the antioxidant potential can be assessed by studying its reaction with free radicals. researchgate.net Computational studies can determine the favorability of different mechanisms, such as Hydrogen Atom Transfer (HAT) from the N-H group or Single Electron Transfer (SET). The calculation of bond dissociation energies and reaction barrier heights provides quantitative data on the molecule's ability to act as a radical scavenger. researchgate.net
Table 3: Hypothetical Activation Energies for a Proposed Reaction Step Reaction: Nucleophilic attack of OH⁻ on the carbonyl carbon.
| Reaction Step | Method | Solvent Model | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Formation of Tetrahedral Intermediate | DFT (M06-2X/6-311+G) | PCM (Water) | 15.8 |
| Collapse of Intermediate (Phenoxide leaving) | DFT (M06-2X/6-311+G) | PCM (Water) | 8.2 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules (in vacuum or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of the molecule in an explicit solvent environment over time. nih.gov An MD simulation models the molecule and a large number of solvent molecules (e.g., water) using a classical force field.
MD simulations provide detailed information on how solvent molecules arrange around the solute. For this compound in water, simulations would reveal the formation of specific hydrogen bonds between water molecules and the carbonyl oxygen, the N-H group, and the pyridinyl nitrogen. The analysis of radial distribution functions from the simulation trajectory can quantify the structure of these solvation shells. pku.edu.cn
These simulations also capture the dynamic behavior of the molecule, including its conformational flexibility and rotational motions in solution. rsc.org By tracking intermolecular interactions over time, one can understand how solvent stabilization affects conformational preferences and the accessibility of reactive sites. chemrxiv.org For example, hydrogen bonding from water to the carbonyl oxygen can further polarize the C=O bond, potentially increasing its susceptibility to nucleophilic attack.
Table 4: Typical Intermolecular Interactions from a Hypothetical MD Simulation in Water
| Interaction Type | Donor Atom (Solute) | Acceptor Atom (Solute) | Solvent Atom | Average Distance (Å) | Average Lifetime (ps) |
|---|---|---|---|---|---|
| Hydrogen Bond | N-H | - | O (Water) | 1.9 | 2.5 |
| Hydrogen Bond | - | C=O | H (Water) | 2.0 | 3.1 |
| Hydrogen Bond | - | N (Pyridine) | H (Water) | 1.9 | 3.5 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
Vibrational Frequencies (IR/Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. nih.gov These calculated frequencies correspond to specific molecular motions (e.g., C=O stretch, N-H bend, aromatic C-H stretch). Because calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the raw data is typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental infrared (IR) and Raman spectra. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). ijcce.ac.ir By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), theoretical chemical shifts can be predicted. These are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one aids in peak assignment. researchgate.netcolab.ws
Table 5: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated δ (ppm) | Plausible Experimental δ (ppm) |
|---|---|---|
| C=O (Carbamate) | 154.5 | 153.2 |
| C (Pyridinyl, C4-N) | 148.2 | 149.0 |
| C (Phenyl, C1-O) | 150.8 | 151.5 |
| C (Pyridinyl, C2/C6) | 151.5 | 150.4 |
| C (Phenyl, C2/C6) | 122.0 | 121.7 |
Table 6: Key Calculated Vibrational Frequencies (IR)
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Plausible Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3350 | 3345 |
| Aromatic C-H Stretch | 3065 | 3070 |
| C=O Stretch | 1730 | 1735 |
| Aromatic C=C Stretch | 1595 | 1590 |
| C-O Stretch (Ester) | 1210 | 1215 |
Derivatization Strategies and Analogue Synthesis Based on Carbamic Acid, 4 Pyridinyl , Phenyl Ester
Modification of the Pyridinyl Moiety
The pyridine (B92270) ring is a versatile scaffold for synthetic transformations, allowing for alterations in its electronic properties and steric profile.
One common modification of pyridines is N-alkylation of the nitrogen atom. This reaction typically involves treating the pyridine derivative with an alkyl halide (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. For instance, the quaternization of poly(4-vinylpyridine) with methyl iodide is a well-established process that can be adapted for the monomeric carbamic acid, 4-pyridinyl-, phenyl ester. mdpi.com This modification introduces a permanent positive charge, which can significantly impact the molecule's solubility and interactions with biological targets.
Another potential modification is the oxidation of the pyridine nitrogen to form an N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic distribution and can serve as a handle for further functionalization.
Furthermore, electrophilic aromatic substitution on the pyridine ring is possible, although the pyridine ring is generally less reactive than benzene (B151609) towards electrophiles. However, under forcing conditions or with appropriate activation, substituents such as nitro or halogen groups could be introduced at the positions ortho or meta to the carbamate (B1207046) group.
The following table summarizes potential modifications of the pyridinyl moiety:
| Modification Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Methyl iodide in a suitable solvent (e.g., ethanol, methanol) | N-Methyl-4-(phenoxycarbonylamino)pyridinium iodide |
| N-Oxidation | Hydrogen peroxide, m-CPBA | Phenyl (1-oxido-4-pyridinyl)carbamate |
| Halogenation | Halogenating agent (e.g., Br2, Cl2) with a Lewis acid catalyst | Phenyl (halo-4-pyridinyl)carbamate |
Modification of the Phenyl Moiety
The phenyl group of the ester provides another site for derivatization, primarily through electrophilic aromatic substitution . The nature and position of the substituents on the phenyl ring can profoundly influence the electronic properties of the carbamate ester linkage, thereby affecting its stability and reactivity. rsc.org
Introducing electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or methyl (-CH3), at the ortho or para positions of the phenyl ring would increase the electron density on the phenoxy oxygen. This, in turn, can enhance the stability of the carbamate. Conversely, introducing electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN), would decrease the electron density, making the phenoxy group a better leaving group and thus increasing the reactivity of the carbamate towards nucleophilic attack. rsc.orgresearchgate.net
The synthesis of such analogues would typically involve starting with a substituted phenol (B47542) which is then reacted with 4-isocyanatopyridine (B3150989) or by reacting 4-aminopyridine (B3432731) with the corresponding substituted phenyl chloroformate. nih.gov
Below is a table illustrating potential modifications to the phenyl moiety:
| Substituent Type | Position | Example Substituent | Potential Starting Material |
| Electron-Donating | para | Methoxy (-OCH3) | 4-Methoxyphenol |
| Electron-Withdrawing | para | Nitro (-NO2) | 4-Nitrophenol |
| Halogen | ortho, meta, or para | Chloro (-Cl) | 2-Chlorophenol, 3-Chlorophenol, or 4-Chlorophenol |
Introduction of Substituents for Modulating Reactivity and Electronic Properties
The strategic placement of substituents on either the pyridinyl or the phenyl ring can be used to fine-tune the reactivity and electronic characteristics of the entire molecule. The electronic effects of these substituents can be transmitted through the aromatic systems and the carbamate linkage, influencing properties such as the acidity of the N-H proton and the susceptibility of the carbonyl carbon to nucleophilic attack. rsc.org
For instance, the introduction of an electron-donating group on the phenyl ring is expected to increase the stability of the carbamate ester, while an electron-withdrawing group would enhance its reactivity, making it more prone to hydrolysis or aminolysis. rsc.orgresearchgate.net This principle is utilized in the design of "active esters" for chemical synthesis, where a good leaving group is desirable.
The following table provides examples of how substituents can modulate the properties of this compound:
| Moiety | Substituent | Position | Expected Effect on Reactivity |
| Phenyl | -NO2 | para | Increased reactivity (better leaving group) |
| Phenyl | -OCH3 | para | Decreased reactivity (poorer leaving group) |
| Pyridinyl | -CH3 | ortho to N | Increased basicity of pyridine N, potential steric hindrance |
| Pyridinyl | -Cl | ortho to carbamate | Decreased basicity of pyridine N due to inductive effect |
Synthesis of Polymeric or Oligomeric Structures via the Carbamate Ester Linkage
The carbamate functional group is the cornerstone of polyurethanes, a major class of polymers. wikipedia.org Similarly, the bifunctional nature of this compound or its derivatives could be exploited to synthesize novel polymeric or oligomeric structures.
One approach involves a polycondensation reaction . For example, a diol could react with a molecule containing two isocyanate groups, or a diisocyanate could react with a diol. While the parent molecule is not a diol or diisocyanate, it serves as a model for the reactivity of the carbamate linkage. A more direct route to a polymer incorporating the 4-pyridinylcarbamate unit would be to start with 4-vinylpyridine. Poly(4-vinylpyridine) can be synthesized and then functionalized. mdpi.comnih.gov For instance, the pyridine rings along the polymer backbone could be modified to introduce carbamate functionalities.
Another strategy could involve the synthesis of a monomer containing the 4-pyridinylcarbamate structure and a polymerizable group, such as a vinyl or acrylate (B77674) group. This monomer could then undergo free-radical or controlled radical polymerization to yield a well-defined polymer with carbamate side chains. The resulting polymers would possess the properties of both the poly(vinyl) backbone and the pendant carbamate groups, potentially leading to materials with interesting self-assembly or responsive behaviors. nih.govacs.org
The table below outlines potential strategies for creating polymeric structures:
| Polymerization Strategy | Monomer/Precursor | Potential Polymer Structure |
| Post-polymerization modification | Poly(4-vinylpyridine) | Poly(4-vinylpyridine) with pendant phenyl carbamate groups |
| Radical Polymerization | A vinyl-functionalized 4-pyridinyl-, phenyl carbamate monomer | A polymer with a poly(vinyl) backbone and pendant 4-pyridinyl-, phenyl carbamate units |
| Polycondensation | A diol and a diisocyanate containing the pyridinylcarbamate moiety | A polyurethane-like polymer incorporating the 4-pyridinylcarbamate unit in the main chain |
Role of Carbamic Acid, 4 Pyridinyl , Phenyl Ester in Chemical Synthesis and Catalysis
Application as a Chemical Precursor or Synthetic Intermediate
Carbamic acid, 4-pyridinyl-, phenyl ester serves as a valuable precursor and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carbamate (B1207046) moiety is a key structural element in many therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding. nih.gov The pyridine (B92270) ring offers a site for further functionalization or can act as a crucial pharmacophore.
The utility of pyridinyl carbamates as intermediates is evident in the synthesis of kinase inhibitors like sorafenib (B1663141) and regorafenib, where related carbamate structures are key building blocks. researchgate.net In these syntheses, the carbamate group is introduced to link different aromatic fragments, demonstrating its role as a stable and reliable connecting unit. The phenyl ester portion of the title compound can function as a leaving group, allowing the pyridinylcarbamoyl moiety to be transferred to other nucleophiles, such as amines or alcohols, to generate ureas and other carbamates. This reactivity makes it a versatile intermediate for constructing diverse molecular architectures.
For instance, compounds like 4-anilinopiperidine, which share structural similarities with the aminopyridine precursor of the title compound, are known critical precursors in the synthesis of complex pharmaceutical agents. federalregister.gov This underscores the importance of such nitrogen-containing heterocyclic building blocks in multistep synthetic sequences.
Table 1: Examples of Related Intermediates in Pharmaceutical Synthesis
| Intermediate | Application/Role | Reference Compound |
|---|---|---|
| Phenyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate | Intermediate in the synthesis of Sorafenib | Sorafenib |
| 4-Anilinopiperidine | Key precursor in the synthesis of ANPP, an intermediate for fentanyl | Fentanyl |
Utility as a Protecting Group or Activating Agent in Organic Transformations
The carbamate functionality is widely employed as a protecting group for amines in organic synthesis. nih.govacs.org Protecting groups are essential for masking the reactivity of a functional group to prevent unwanted side reactions during a chemical transformation elsewhere in the molecule. uchicago.eduresearchgate.net Carbamates are ideal for this purpose due to their stability under a range of reaction conditions and the availability of various methods for their selective removal. masterorganicchemistry.com
The phenyl 4-pyridinylcarbamate can be conceptualized as a reagent for introducing a "pyridinylcarbonyl" protecting group onto a primary or secondary amine. The resulting carbamate would be stable to many non-nucleophilic reagents. The pyridine moiety itself could influence the stability and cleavage conditions compared to more common carbamate protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Furthermore, the structure of phenyl 4-pyridinylcarbamate suggests its potential as an activating agent or a carbonyl source. The phenyl ester is a relatively good leaving group, facilitating the transfer of the carbamoyl (B1232498) group. In a reaction with an amine, for example, it could yield a urea, with phenol (B47542) as a byproduct. This reactivity is analogous to other activated carbamates used for the synthesis of ureas and other carbamates under mild conditions. organic-chemistry.org This dual functionality as both a potential protecting group and an activating agent for carbonyl transfer highlights its versatility in organic transformations.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Strong acid (e.g., TFA) |
| Cbz (Carboxybenzyl) | C₆H₅CH₂-O-CO- | Catalytic hydrogenation (H₂, Pd/C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O-CO- | Mild base (e.g., piperidine) |
Integration into Catalyst Design and Ligand Development
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, opening possibilities for its use in catalyst design and ligand development. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and homogeneous catalysis due to their strong σ-donating ability and tunable electronic and steric properties.
The molecule could be used in several ways:
As a Ligand: The compound itself can act as a monodentate ligand through the pyridine nitrogen, coordinating to a metal center. The carbamate and phenyl groups would act as substituents that could influence the catalyst's solubility, stability, and steric environment.
As a Precursor to More Complex Ligands: The phenyl ester group can be substituted by other functional groups capable of chelation. For example, reaction with a suitable difunctional amine could lead to a bidentate or tridentate ligand, where the pyridine nitrogen and the newly introduced group can coordinate to a single metal center, forming a stable chelate complex.
While direct catalytic applications of this specific molecule are not extensively documented, related research shows the importance of pyridyl-substituted compounds in catalysis. For instance, zinc(II) phenanthroline complexes have been used to catalyze the synthesis of pyridylcarbamates from amines and CO₂, highlighting the interaction between metals and pyridyl-containing structures in catalytic cycles. researchgate.net
Contributions to Green Chemical Processes and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis and application of this compound can be evaluated from this perspective.
Atom Economy: The synthesis of the carbamate itself, typically from 4-aminopyridine (B3432731) and phenyl chloroformate, generates HCl as a byproduct, which lowers the atom economy. prepchem.com However, alternative, greener routes are being developed. Catalytic methods that utilize carbon dioxide (CO₂) as a C1 feedstock to produce carbamates are particularly promising. researchgate.net Such processes utilize a renewable and non-toxic starting material, significantly improving the sustainability of carbamate synthesis.
Use of Safer Solvents and Catalysts: Green chemistry encourages the use of environmentally benign solvents and recoverable catalysts. mdpi.comnbinno.com Research into the synthesis of related carbamates has explored various solvents and base systems to optimize reaction conditions, with a trend towards minimizing waste and using less hazardous materials. niscpr.res.in
Protecting Group Efficiency: From a green chemistry standpoint, an ideal protecting group should be introduced and removed in high yields with minimal waste. researchgate.net If used as a protecting group, the efficiency of the introduction and cleavage of the pyridinylcarbamoyl group would be a key factor in its "greenness." The development of catalytic cleavage methods would be a significant step towards sustainability.
By focusing on catalytic routes using sustainable feedstocks like CO₂ and designing efficient synthetic pathways that minimize waste, the chemistry of this compound can align with the goals of sustainable synthesis. researchgate.net
Q & A
Basic: What are the standard protocols for synthesizing carbamic acid, 4-pyridinyl-, phenyl ester?
Answer:
The synthesis typically involves coupling carbamic acid derivatives with phenol or substituted phenol groups under anhydrous conditions. A common method includes reacting 4-pyridinylcarbamic acid with activated phenyl esters using coupling agents like carbodiimides (e.g., DCC or EDC) in solvents such as dichloromethane or dioxane. Temperature control (0–25°C) is critical to minimize side reactions, and moisture-free environments are essential to prevent premature hydrolysis .
Basic: How stable is this compound under acidic or hydrolytic conditions?
Answer:
Carbamic acid phenyl esters are generally stable in acidic, non-catalytic environments. For example, in 0.1 M HClO₄ (wet acetone at 318 K), the ester remains intact even after prolonged incubation. However, hydrolysis occurs rapidly in the presence of transition-metal catalysts like cis-[Pd(en)(H₂O)₂]²⁺, producing phenol and carbamic acid (which decomposes into NH₃ and CO₂). This catalytic behavior highlights the importance of reaction milieu in stability assessments .
Advanced: What mechanistic insights explain palladium(II)-catalyzed decomposition of carbamate phenyl esters?
Answer:
Pd(II) complexes act as Lewis acids, polarizing the ester carbonyl group and facilitating nucleophilic attack by water. The rate constant for hydrolysis (e.g., ~4 × 10⁻³ min⁻¹ under Pd(II) catalysis) correlates with the electrophilicity of the metal center and solvent proton activity. Post-hydrolysis, carbamic acid rapidly degrades, necessitating real-time monitoring via techniques like ¹³C NMR to track phenol and CO₂ formation .
Advanced: How can molecular modeling optimize the design of derivatives with enhanced biological activity?
Answer:
Molecular docking and dynamics simulations (e.g., using AutoDock or Schrödinger Suite) enable analysis of 3D conformations and binding interactions with biological targets. For example, substituents on the pyridine ring or phenyl group can be modified to improve hydrogen bonding or hydrophobic contacts with enzymes (e.g., proteases or kinases). Computational predictions of pKa (e.g., 12.23 ± 0.70) and PSA (~94.52 Ų) further guide solubility and membrane permeability optimization .
Advanced: How do conflicting data on reaction yields arise, and how can they be resolved?
Answer:
Contradictions often stem from variations in solvent polarity, catalyst loading, or temperature. For instance, dichloromethane may favor higher yields than dioxane due to better solubility of intermediates. Systematic Design of Experiments (DoE) approaches, such as response surface methodology, can identify optimal conditions. Cross-referencing kinetic data (e.g., rate constants under Pd(II) vs. other catalysts) and validating with HPLC or LC-MS ensures reproducibility .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key methods include:
- NMR : ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., observed 472.13043 g/mol vs. calculated).
- X-ray Crystallography : For unambiguous structural elucidation of crystalline derivatives.
- FT-IR : To detect characteristic carbonyl (C=O) and carbamate (N-C=O) stretches .
Advanced: What strategies mitigate competing side reactions during functionalization of the pyridine ring?
Answer:
Protecting groups (e.g., Boc for amines) or regioselective catalysts (e.g., Pd/Cu for cross-coupling) can suppress undesired pathways. For example, introducing substituents at the pyridine 3-position may require orthogonal protection of the carbamate group. Reaction progress should be monitored via TLC or in situ IR to terminate reactions at optimal conversion .
Advanced: How do structural modifications influence interactions with ion channels or enzymes?
Answer:
Modifications like halogenation (e.g., 4-chlorophenyl substitution) or piperidine ring incorporation enhance binding to targets such as KCNQ4 potassium channels or Mpro proteases. Structure-activity relationship (SAR) studies using electrophysiology or enzymatic assays reveal that electron-withdrawing groups improve affinity, while bulky substituents may sterically hinder binding .
Basic: What are the key safety considerations when handling this compound?
Answer:
- Toxicity : Carbamates can inhibit acetylcholinesterase; use PPE (gloves, goggles) and work in a fume hood.
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Disposal : Follow EPA guidelines for carbamate waste, employing alkaline hydrolysis for neutralization .
Advanced: Can this compound serve as a precursor for prodrugs or metal-organic frameworks (MOFs)?
Answer:
Yes. The phenyl ester group can be enzymatically cleaved in vivo to release active moieties (e.g., antiproliferative agents). For MOFs, the pyridine nitrogen acts as a coordination site for metals like Zn or Cu, enabling applications in catalysis or gas storage. Solvothermal synthesis in DMF at 80–120°C has yielded porous frameworks with surface areas >500 m²/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
